molecular formula C10H14O2 B14153374 1,3-Butanediol, 1-phenyl-, (1R,3S)- CAS No. 74571-83-8

1,3-Butanediol, 1-phenyl-, (1R,3S)-

Cat. No.: B14153374
CAS No.: 74571-83-8
M. Wt: 166.22 g/mol
InChI Key: QTYZWFQTOYXFBL-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Butanediol, 1-phenyl-, (1R,3S)- is a chiral compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone, with a phenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanediol, 1-phenyl-, (1R,3S)- can be achieved through several methods. One efficient synthetic route involves the anti-Prelog reduction of 4-hydroxy-2-butanone. This method employs a newly isolated strain of Pichia kudriavzevii, which provides absolute stereoselectivity . The reaction conditions for this synthesis include a temperature of 35°C, a pH of 8.0, a rotation speed of 200 rpm, and a mass ratio of glucose to 4-hydroxy-2-butanone of 6:5 .

Industrial Production Methods

Industrial production methods for 1,3-Butanediol, 1-phenyl-, (1R,3S)- are not widely documented. the principles of stereoselective reduction and biocatalysis can be applied on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanediol, 1-phenyl-, (1R,3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be further reduced to form different alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of 1,3-Butanediol, 1-phenyl-, (1R,3S)- can yield ketones or aldehydes.

    Reduction: Reduction can produce various alcohols depending on the specific conditions.

    Substitution: Substitution reactions can result in the formation of halides or other substituted derivatives.

Scientific Research Applications

1,3-Butanediol, 1-phenyl-, (1R,3S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Butanediol, 1-phenyl-, (1R,3S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanediol: Lacks the phenyl group, resulting in different chemical properties and applications.

    1-Phenyl-1,2-propanediol: Similar structure but with different stereochemistry and functional groups.

    1,2-Butanediol: Different hydroxyl group positions, leading to distinct reactivity and uses.

Uniqueness

1,3-Butanediol, 1-phenyl-, (1R,3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups

Properties

CAS No.

74571-83-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,3S)-1-phenylbutane-1,3-diol

InChI

InChI=1S/C10H14O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3/t8-,10+/m0/s1

InChI Key

QTYZWFQTOYXFBL-WCBMZHEXSA-N

Isomeric SMILES

C[C@@H](C[C@H](C1=CC=CC=C1)O)O

Canonical SMILES

CC(CC(C1=CC=CC=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.